molecular formula C12H12N2O B2944153 2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine CAS No. 2197493-93-7

2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine

Cat. No. B2944153
CAS RN: 2197493-93-7
M. Wt: 200.241
InChI Key: HTXLKQXDDJPLFZ-UHFFFAOYSA-N
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Description

“2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine” is an organic compound that belongs to the class of pyridinylpyrimidines . It is used as a pharmaceutical intermediate . It can be used as an intermediate to synthesize other compounds, such as 2-methoxy-3-pyridinesulfonyl chloride .


Synthesis Analysis

The synthesis of pyridine derivatives often involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst . Another method involves the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to give 2-picoline . A specific synthesis method for a similar compound, 2-Methoxy-6-methylpyridine, involves a reaction between 2-chloro-6-methoxypyridine and aqueous methanamine .


Chemical Reactions Analysis

The reactions of pyridine derivatives are often centered on the methyl group . For example, the principal use of 2-picoline is as a precursor of 2-vinylpyridine. The conversion is achieved by condensation with formaldehyde .

Scientific Research Applications

Crystal Structure Analysis

One study conducted by Schulz et al. explored the crystal structures of monoalkylated 4'-aryl-substituted terpyridines, which are closely related to the target compound. The research highlighted the molecular interactions and structural configurations within the crystals, providing insights into the design of new materials and the understanding of molecular interactions in solid states (Schulz et al., 2004).

Photochemical Reactions

Another area of application is in photochemical reactions, where Sugimori and Itoh examined the effects of UV irradiation on pyridinecarboxamide derivatives in methanol. Their findings contribute to the understanding of photochemical pathways and have implications for the development of photoresponsive materials (Sugimori & Itoh, 1986).

Dye-Sensitized Solar Cells (DSSCs)

In the field of renewable energy, a study by Wei et al. involved synthesizing pyridine-anchor co-adsorbents to enhance the performance of dye-sensitized solar cells. This research demonstrates the potential of such compounds in improving solar cell efficiencies by enhancing light absorption and reducing charge recombination (Wei et al., 2015).

Catalysis

The development of catalysts for chemical synthesis is another application. Nyamato, Ojwach, and Akerman explored the use of (imino)pyridine palladium(II) complexes as catalysts for ethylene dimerization. This research provides insights into the design of selective and efficient catalysts for industrial chemical processes (Nyamato, Ojwach, & Akerman, 2015).

properties

IUPAC Name

2-methyl-6-(pyridin-4-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-10-3-2-4-12(14-10)15-9-11-5-7-13-8-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXLKQXDDJPLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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